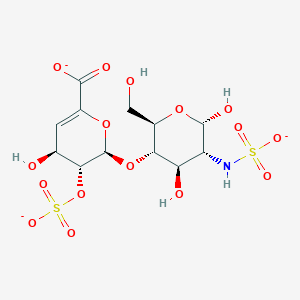

Heparin disaccharide III-S

Description

Contextualizing Heparin and Heparan Sulfate (B86663) Structural Diversity

Heparin and heparan sulfate (HS) are linear polysaccharides belonging to the glycosaminoglycan family. nih.gov They are found on the cell surface and in the extracellular matrix, where they interact with a vast array of proteins to modulate cellular signaling, development, and inflammation. nih.govnih.gov This functional versatility stems directly from their remarkable structural heterogeneity.

Overview of Glycosaminoglycan Polysaccharide Architecture

Glycosaminoglycans are long, unbranched polysaccharides composed of repeating disaccharide units. wikipedia.org In the case of heparin and heparan sulfate, this repeating unit consists of a uronic acid (either D-glucuronic acid or L-iduronic acid) linked to a glucosamine (B1671600) residue. sigmaaldrich.comsigmaaldrich.com These chains are typically attached to a core protein, forming proteoglycans. wikipedia.orgjci.org Unlike the template-driven synthesis of proteins and nucleic acids, GAG biosynthesis is a dynamic process involving a series of enzymatic modifications in the Golgi apparatus, leading to significant structural diversity. wikipedia.orgroyalsocietypublishing.org

Heterogeneity in Heparin/Heparan Sulfate Sulfation Patterns

The primary source of structural diversity in heparin and heparan sulfate is the complex and variable pattern of sulfation. nih.govacs.org During biosynthesis, the polysaccharide chain undergoes modifications by a suite of enzymes, including N-deacetylase/N-sulfotransferases, 2-O-sulfotransferases, 6-O-sulfotransferases, and 3-O-sulfotransferases. sigmaaldrich.comnih.gov This results in a mosaic of sulfated and non-sulfated regions along the chain. jci.org Heparin is generally more heavily sulfated than heparan sulfate. sigmaaldrich.comsigmaaldrich.com For instance, the average heparin disaccharide has approximately 2.7 sulfate groups, while heparan sulfate has one or more. nih.gov This differential sulfation creates specific binding sites for a wide range of proteins, thereby dictating their biological activity. acs.orgplos.org

Significance of Specific Sulfated Disaccharide Units in Heparan Sulfate and Heparin

Within the complex tapestry of heparin and heparan sulfate, specific sulfated disaccharide units act as key recognition motifs for protein interactions. The precise arrangement of these units determines the binding affinity and specificity for various protein ligands. jci.org

Identification of Heparin Disaccharide III-S as a Key Structural Motif

This compound is one of the twelve common disaccharides derived from the enzymatic digestion of heparin and heparan sulfate. nih.gov Its structure consists of a uronic acid linked to a glucosamine residue that is sulfated at the 3-O position. nih.gov The presence and specific context of this disaccharide within a larger oligosaccharide sequence can have profound biological consequences. For example, a specific pentasaccharide sequence containing a central 3-O-sulfated glucosamine residue is crucial for the high-affinity binding of heparin to antithrombin, a key interaction in blood coagulation. jci.orgpnas.org

Role of 3-O-Sulfation in Glycan Structural Code

The addition of a sulfate group at the 3-O position of glucosamine is a relatively rare but critically important modification in heparin and heparan sulfate biosynthesis. nih.gov This modification is carried out by a family of enzymes known as 3-O-sulfotransferases (3-OSTs). nih.govglycoforum.gr.jp The presence of a 3-O-sulfate group can dramatically alter the binding properties of the glycan chain, creating specific recognition sites for proteins that would otherwise not interact or would bind with low affinity. pnas.orgfrontiersin.org This highlights the concept of a "sulfation code," where specific patterns of sulfation, including the rare 3-O-sulfation, dictate the biological function of heparin and heparan sulfate. nih.gov Research has shown that 3-O sulfation is not only critical for anticoagulant activity but also plays a role in viral entry and other biological processes. pnas.orgnih.gov

Academic Research Perspectives on this compound

Academic research has increasingly focused on elucidating the structure-function relationships of specific heparin and heparan sulfate motifs, with this compound being a subject of intense investigation. Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy, are employed to identify and characterize oligosaccharides containing this rare modification. nih.govfrontiersin.org

X-ray crystallography studies have provided detailed molecular insights into how proteins, such as the chemokine RANTES, interact with heparin-derived disaccharides, including structures similar to this compound. rcsb.org Furthermore, the development of synthetic methods to produce defined oligosaccharides containing 3-O-sulfated units has been instrumental in probing the specific binding requirements of various proteins. pnas.orgresearchgate.net This research is paving the way for the design of novel therapeutic agents with enhanced specificity and reduced side effects by engineering heparan sulfate structures with tailored sulfation patterns. researchgate.net

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₁₂H₁₆NO₁₆S₂³⁻ |

| Monoisotopic Mass | 493.99105077 Da |

| IUPAC Name | (2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |

| CAS Number | 136098-03-8 |

This data is compiled from PubChem and other chemical databases. nih.govglentham.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16NO16S2-3 |

|---|---|

Molecular Weight |

494.4 g/mol |

IUPAC Name |

(2R,3R,4S)-2-[(2R,3S,4R,5R,6S)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C12H19NO16S2/c14-2-5-9(7(16)6(11(19)26-5)13-30(20,21)22)28-12-8(29-31(23,24)25)3(15)1-4(27-12)10(17)18/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25)/p-3/t3-,5+,6+,7+,8+,9+,11-,12-/m0/s1 |

InChI Key |

GSYQGRODWXMUOO-GYBHJADLSA-K |

SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |

Isomeric SMILES |

C1=C(O[C@H]([C@@H]([C@H]1O)OS(=O)(=O)[O-])O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |

Canonical SMILES |

C1=C(OC(C(C1O)OS(=O)(=O)[O-])OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)CO)C(=O)[O-] |

Origin of Product |

United States |

Chemical and Enzymatic Synthesis of Heparin Disaccharide Iii S and Analogs

Strategies for Chemoenzymatic Synthesis of Defined Heparin Disaccharide III-S Structures

Chemoenzymatic synthesis has emerged as a powerful and efficient approach for constructing complex heparin and heparan sulfate (B86663) (HS) oligosaccharides, including this compound. nih.gov This strategy synergistically combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic reactions, overcoming many of the challenges associated with purely chemical or enzymatic methods. nih.govrsc.org The synthesis typically involves the chemical preparation of precursor molecules, which are then subjected to a series of enzymatic modifications to introduce specific sulfation patterns and epimerizations. nih.govnih.gov

Sequential Enzymatic Modification Approaches

The biosynthesis of heparan sulfate in vivo involves a cascade of enzymatic modifications of a precursor polysaccharide chain. mdpi.comnih.gov Chemoenzymatic approaches mimic this natural process in a controlled, stepwise manner to achieve specific sulfation patterns. researchgate.net The synthesis of a defined structure like this compound, which contains a 3-O-sulfated glucosamine (B1671600) residue, relies on the sequential action of various recombinant heparan sulfate biosynthetic enzymes. nih.govnih.gov

The process generally begins with a backbone structure, often a disaccharide unit of glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc). nih.gov This backbone is then systematically modified by a series of enzymes:

N-deacetylase/N-sulfotransferase (NDST): This bifunctional enzyme first removes the acetyl group from the GlcNAc residue and then adds a sulfo group to the amino group, forming N-sulfoglucosamine (GlcNS). mdpi.comnih.gov This step is crucial as N-sulfation is often a prerequisite for subsequent modifications. nih.gov

C5-epimerase: This enzyme converts D-glucuronic acid (GlcA) into L-iduronic acid (IdoA). nih.gov The presence of IdoA can significantly influence the conformation and biological activity of the oligosaccharide.

O-sulfotransferases (OSTs): A family of enzymes that catalyze the transfer of a sulfo group to specific hydroxyl positions on the sugar rings. This includes 2-O-sulfotransferase (2-OST), 6-O-sulfotransferase (6-OST), and the critical enzyme for the synthesis of this compound, 3-O-sulfotransferase (3-OST). researchgate.netacs.org

The order of these enzymatic reactions is critical to achieving the desired final structure due to the specific substrate requirements of each enzyme. rsc.org For instance, the action of 3-OSTs, which are responsible for the rare but functionally significant 3-O-sulfation, is highly dependent on the pre-existing sulfation pattern of the substrate. nih.govacs.org There are seven known isoforms of 3-OST in the human genome, each generating different 3-O-sulfated saccharide domains. nih.gov

A typical chemoenzymatic sequence for generating a 3-O-sulfated disaccharide might involve the initial N-sulfation by NDST, followed by the action of other OSTs to add sulfate groups at other positions, and finally, the introduction of the 3-O-sulfo group by a specific 3-OST isoform. nih.govmtroyal.ca By carefully selecting the enzymes and the order of their application, a high degree of control over the final structure can be achieved. nih.gov

Chemical Synthesis of this compound Building Blocks

While enzymatic methods offer high selectivity, chemical synthesis provides the foundational building blocks necessary for chemoenzymatic approaches and for the total chemical synthesis of complex oligosaccharides. The chemical synthesis of heparin disaccharide building blocks is a challenging endeavor due to the need for stereoselective glycosidic bond formation and the intricate placement of various protecting groups. nih.govdiva-portal.org

The synthesis of these building blocks typically starts from readily available monosaccharides like D-glucose and D-glucosamine. acs.org A key strategy involves the use of orthogonal protecting groups, which can be selectively removed under different reaction conditions to allow for the stepwise modification of specific hydroxyl and amino groups. diva-portal.org

An efficient approach to obtaining the core disaccharides for heparan sulfate synthesis involves their derivation from natural polysaccharides like heparin. nih.gov This can obviate the difficult step of creating the α-(1,4)-glycosidic linkage between glucosamine and iduronic acid. nih.gov The process can involve enzymatic depolymerization of heparin to yield disaccharides, which are then chemically protected for use as building blocks. tandfonline.com

Researchers have successfully reported the synthesis of a complete library of 48 heparin and heparan sulfate-related disaccharide building blocks. acs.orgnih.gov This comprehensive set of synthons allows for the assembly of a wide variety of HS oligosaccharides with different sulfation patterns, including those necessary for constructing this compound and its analogs. acs.org

Production of Homogeneous Oligosaccharide Substrates for Research

The availability of structurally well-defined, homogeneous oligosaccharide substrates is essential for elucidating the specific roles of heparan sulfate in biological processes and for developing targeted therapeutics. caltech.edu Chemoenzymatic and chemical synthesis methods are instrumental in producing these crucial research tools.

Synthesis of Libraries of 3-O-Sulfated Heparan Sulfate Oligosaccharides

The creation of libraries of structurally related oligosaccharides is a powerful strategy for studying structure-activity relationships. caltech.edu By systematically varying the sulfation pattern, researchers can identify the key structural features responsible for specific biological activities.

Recent advances have enabled the synthesis of libraries of 3-O-sulfated heparan sulfate oligosaccharides. nih.govmtroyal.ca These libraries are typically generated using a chemoenzymatic approach where a common oligosaccharide backbone is subjected to modification by different 3-O-sulfotransferase isoforms. nih.govnih.gov For example, the recombinant 3-OST-4 enzyme has been used to synthesize a library of 3-O-sulfated hexasaccharides and octasaccharides. nih.govnih.govmtroyal.ca The unique feature of these libraries is that each oligosaccharide can contain a disaccharide domain with a 2-O-sulfated uronic acid and a 3-O-sulfated glucosamine. nih.govnih.gov

By altering the sequence of enzymatic modification steps, oligosaccharides with different saccharide sequences can be produced, further expanding the diversity of the library. nih.gov These synthetic libraries provide valuable tools to investigate the biological functions of 3-O-sulfated HS and to screen for novel therapeutic agents. nih.govnih.gov

| Enzyme | Function in Library Synthesis | Resulting Structural Motif |

| 3-O-sulfotransferase isoform 1 (3-OST-1) | Generates the antithrombin-binding pentasaccharide sequence. nih.gov | -GlcNS6S-GlcA-GlcNS3S6S-IdoA2S-GlcNS6S- |

| 3-O-sulfotransferase isoform 4 (3-OST-4) | Synthesizes 3-O-sulfated oligosaccharides containing a GlcA2S-GlcNS3S domain. nih.govnih.gov | Contains a 2-O-sulfated glucuronic acid and 3-O-sulfated glucosamine. |

This table illustrates the use of different 3-OST isoforms to generate diverse 3-O-sulfated structures within an oligosaccharide library.

Derivatization for Probes and Affinity Reagents

To facilitate their use in biological studies, synthetic heparin oligosaccharides, including this compound, can be chemically derivatized to create probes and affinity reagents. Derivatization can involve the introduction of fluorescent tags, biotin labels, or other reporter groups that allow for the detection and quantification of interactions with proteins. acs.org

For example, the free reducing end of a synthetic oligosaccharide can be derivatized with a fluorescent tag like 2-aminoacridone (B130535) (AMAC) via reductive amination. acs.org This allows the labeled oligosaccharide to be used in binding assays and for imaging applications.

Another important derivatization strategy involves the chemical modification of sulfate groups to create stable analogs for use in techniques like mass spectrometry. nih.gov This can help in the sequencing of complex oligosaccharides by preventing the gas-phase lability of the sulfate groups. nih.govspringernature.com The development of such derivatization methods is crucial for the detailed structural characterization of synthetic and naturally occurring heparan sulfate oligosaccharides. researchgate.net

Biosynthesis and Enzymology of Heparin Disaccharide Iii S Formation

Specificity and Regulation of Heparan Sulfate (B86663) 3-O-Sulfotransferases (3-OSTs)

The final and rarest modification in HS biosynthesis is 3-O-sulfation of a glucosamine (B1671600) residue, a step catalyzed by heparan sulfate 3-O-sulfotransferases (3-OSTs). pnas.orgfrontiersin.org This modification is of critical biological importance as it generates unique binding sites for a variety of proteins, thereby conferring specific biological activities to the HS chain. nih.govoup.com The creation of the specific structure found in Heparin Disaccharide III-S (ΔUA2S-GlcNS3S6S) is dependent on the action of these enzymes.

The 3-OSTs comprise the largest family of HS biosynthetic enzymes, with seven known isoforms in humans (3-OST-1, 3-OST-2, 3-OST-3A, 3-OST-3B, 3-OST-4, 3-OST-5, and 3-OST-6). frontiersin.orgphysiology.org Each isoform exhibits distinct substrate specificity, recognizing and modifying unique sulfation patterns within the HS chain. pnas.orgphysiology.org This isoform-specific activity is a primary mechanism for generating functionally diverse 3-O-sulfated HS domains. pnas.org For instance, 3-OST-1 is the key enzyme for generating the antithrombin-binding pentasaccharide sequence essential for heparin's anticoagulant activity. pnas.orgoup.com In contrast, isoforms like 3-OST-3 create binding sites for the herpes simplex virus type 1 (HSV-1) glycoprotein (B1211001) D, facilitating viral entry. nih.govnih.gov Some isoforms, such as 3-OST-5, are bifunctional, capable of generating HS structures with affinity for both antithrombin and glycoprotein D. oup.com The expression of these isoforms is regulated in a tissue-specific and developmentally controlled manner. nih.gov

| Isoform | Primary Known Function(s) | Substrate Preference Example |

| 3-OST-1 | Generates antithrombin-binding sites (anticoagulant HS). pnas.orgoup.com | Modifies GlcNS(±6S) linked to a GlcA residue. nih.gov |

| 3-OST-2 | Generates HSV-1 entry receptors (gD-binding). nih.gov | Identified as a major gD-type 3-OST in the brain. nih.gov |

| 3-OST-3A/3B | Generates HSV-1 entry receptors (gD-binding). oup.comnih.gov | Modifies GlcNH2(±6S) linked to a 2-O-sulfo iduronic acid (IdoA2S). nih.gov |

| 3-OST-4 | Generates HSV-1 entry receptors (gD-binding). nih.gov | Identified as a major gD-type 3-OST in the brain. nih.gov |

| 3-OST-5 | Bifunctional: generates both antithrombin- and gD-binding sites. oup.comnih.gov | Can modify substrates for both anticoagulant activity and viral entry. oup.com |

| 3-OST-6 | Generates HSV-1 entry receptors. physiology.org | Substrate specificity still under detailed investigation. |

The ability of 3-OST isoforms to distinguish between subtly different saccharide sequences is rooted in their unique structural features. pnas.org X-ray crystallography studies of isoforms 3-OST-1, 3-OST-3, and 3-OST-5 complexed with their substrates have revealed key insights into their catalytic mechanisms and substrate recognition. pnas.orgphysiology.orgnih.gov The enzymes share a conserved catalytic cleft, but differences in specific amino acid residues within and around this cleft dictate substrate binding and specificity. pnas.orgnih.gov

For example, a comparison of 3-OST-1 and 3-OST-3 structures shows that while the acceptor glucosamine and catalytic residues are positioned similarly, the flanking uronic acid residues adopt different conformations upon binding. nih.gov Site-directed mutagenesis has identified specific residues crucial for substrate recognition. In 3-OST-3, residues Gln255 and Lys368 are essential for recognizing the uronic acid unit adjacent to the target glucosamine. nih.govmerckmillipore.com In contrast, Arg268 in 3-OST-1 and Lys259 in 3-OST-3 are key residues that play important roles in distinguishing the fine structures of their respective saccharide substrates. pnas.org These intricate interactions, involving not just a single saccharide unit but the broader sequence and conformation, allow each isoform to catalyze the sulfo transfer reaction on a specific subset of HS structures. pnas.org The transfer reaction itself is proposed to proceed via an in-line mechanism, where the 3-OH group of the acceptor glucosamine attacks the sulfur atom of the PAPS donor. nih.gov

The expression and activity of 3-OST genes are tightly controlled at multiple levels to ensure the correct spatial and temporal generation of 3-O-sulfated HS motifs. wikipedia.org This regulation is fundamental for processes like development, homeostasis, and cellular differentiation. nih.govwikipedia.org

Genetic and Epigenetic Regulation: The expression of 3-OST genes can be regulated at the transcriptional level. One significant mechanism is DNA methylation. nih.gov Studies in cancer cells have shown that hypermethylation of CpG islands in the promoter regions of genes like HS3ST1, HS3ST2, and HS3ST3A leads to their transcriptional silencing. frontiersin.orgnih.gov Treatment with DNA methyltransferase inhibitors can restore the expression of these genes, indicating that epigenetic mechanisms play a crucial role in controlling the availability of specific 3-OST isoforms. nih.gov

Post-transcriptional and Cellular Regulation: After transcription, gene expression can be modulated post-transcriptionally, often through sequences in the 3' untranslated region (3'UTR) of messenger RNAs (mRNAs). wikipedia.orgplos.org These regions can contain binding sites for microRNAs (miRNAs) or regulatory proteins that can inhibit translation or promote mRNA degradation. jcancer.org While specific miRNAs targeting 3-OSTs are an active area of investigation, this represents a likely layer of regulation. Furthermore, cellular factors and the metabolic state can influence enzyme activity. The availability of the universal sulfate donor, PAPS, which is synthesized in the cytosol and transported into the Golgi, is a key limiting factor for all sulfotransferase reactions. nih.govnih.gov The dynamic localization of 3-OST enzymes within different Golgi compartments, governed by vesicle trafficking, also serves as a regulatory mechanism, controlling the access of the enzyme to its substrate on the maturing HS chain. nih.govbiorxiv.org

Enzymatic Formation of Di-Tetrasulfated Disaccharide Units

The biosynthesis of heparin is a non-template-driven process occurring in the Golgi apparatus, characterized by a series of sequential enzymatic modifications to a precursor polysaccharide chain. nih.govnih.govhs-sequencing.eu The creation of highly sulfated domains, which are hallmarks of heparin's structure and function, involves the coordinated action of several classes of sulfotransferases. These enzymes catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to specific positions on the repeating disaccharide units of the growing chain. researchgate.net The formation of di-, tri-, and even tetra-sulfated disaccharides is the result of this complex and ordered enzymatic cascade.

The process begins after the initial modification of the polysaccharide backbone by N-deacetylase/N-sulfotransferases (NDSTs) and C5-epimerase, which creates N-sulfated glucosamine (GlcNS) and iduronic acid (IdoA) residues, respectively. oup.comresearchgate.net These initial steps are crucial as they create the necessary substrate structures for the subsequent O-sulfotransferases (OSTs). rsc.org

The generation of di-sulfated and the more common tri-sulfated disaccharides is primarily accomplished by the action of three types of O-sulfotransferases:

2-O-Sulfotransferase (HS2ST1): This enzyme catalyzes the addition of a sulfate group to the C2 position of IdoA residues, and to a lesser extent, glucuronic acid (GlcA) residues. researchgate.netfrontiersin.org This action is critical and often precedes other O-sulfations.

6-O-Sulfotransferases (HS6STs): This family of enzymes adds sulfate groups to the C6 position of glucosamine residues. researchgate.net

3-O-Sulfotransferases (HS3STs): This family of enzymes performs the final and one of the rarest modification steps: the sulfation of the C3 position of a glucosamine residue. nih.govoup.com

The most common highly sulfated unit in heparin is the trisulfated disaccharide, IdoA(2S)-GlcNS(6S), which consists of a 2-O-sulfated iduronic acid and a 6-O, N-sulfated glucosamine. nih.govpnas.org Its formation relies on the sequential action of NDST, C5-epimerase, HS2ST1, and an HS6ST.

The synthesis of even more complex, tetrasulfated disaccharides is exclusively mediated by specific isoforms of the heparan sulfate 3-O-sulfotransferase (HS3ST) family. merckmillipore.comfrontiersin.org Research has identified that these rare structures are not artifacts but are intentionally synthesized and present in various tissues. researchgate.netnih.gov Studies have demonstrated that while HS3ST1 shows negligible activity in producing these units, isoforms HS3ST2, HS3ST3, HS3ST4, and HS3ST5 are capable of generating tetrasulfated disaccharides. researchgate.netnih.gov

Specifically, recombinant HS3ST5 was shown to produce a highly sulfated disaccharide unit with the structure ΔHexA(2S)-GlcN(NS,3S,6S) when heparin was used as the acceptor substrate. merckmillipore.com This structure contains four sulfate groups: one at the C2 of the uronic acid and three on the glucosamine residue (N-sulfo, 3-O-sulfo, and 6-O-sulfo). Further investigation revealed that HS3ST2, HS3ST3, and HS3ST4 are also major producers of these tetrasulfated units. researchgate.net The formation of this unique structure is highly dependent on the pre-existing sulfation pattern of the substrate; for instance, HS3ST5 requires prior N-sulfation and the presence of either a 2-O- or 6-O-sulfate group to act. oup.com

The tissue distribution of these tetrasulfated disaccharides is limited and correlates with the expression levels of the specific HS3ST isoforms. researchgate.netglycoforum.gr.jp For example, liver and spleen, which express high levels of HS3ST3 transcripts, contain relatively high amounts of tetrasulfated disaccharides (1.6% and 0.95%, respectively), whereas other tissues like the heart and lung have very low levels (<0.2%). researchgate.netnih.gov

The table below summarizes the key sulfotransferases involved in the formation of highly sulfated disaccharide units.

| Enzyme Family | Specific Enzyme(s) | Function | Substrate Requirement | Resulting Structure Component |

| 2-O-Sulfotransferase | HS2ST1 | Adds sulfate to C2 of uronic acid. frontiersin.org | IdoA or GlcA residue, typically adjacent to a GlcNS unit. researchgate.net | IdoA(2S) |

| 6-O-Sulfotransferases | HS6STs (e.g., HS6ST1, HS6ST2) | Adds sulfate to C6 of glucosamine. researchgate.net | GlcN residue, often GlcNS. | GlcN(6S) |

| 3-O-Sulfotransferases | HS3ST1 | Primarily generates the antithrombin-binding site; negligible tetrasulfated unit production. researchgate.net | Specific pentasaccharide sequence. google.com | GlcN(3S) |

| HS3ST2, HS3ST3, HS3ST4 | Major producers of tetrasulfated disaccharides. researchgate.netnih.gov | Pre-sulfated heparin/heparan sulfate chains. researchgate.net | ΔHexA(2S)-GlcN(NS,3S,6S) | |

| HS3ST5 | Synthesizes tetrasulfated disaccharides from heparin substrates. merckmillipore.com | Requires prior N-sulfation and 2-O or 6-O sulfation. oup.com | ΔHexA(2S)-GlcN(NS,3S,6S) |

Advanced Structural Characterization of Heparin Disaccharide Iii S

Spectroscopic Techniques for Disaccharide III-S Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Sulfation Pattern and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the detailed structural analysis of heparin-derived oligosaccharides. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts of the disaccharide. oup.com

The specific chemical shifts of the anomeric protons and carbons, as well as other protons along the sugar rings, are highly sensitive to the local chemical environment. This sensitivity allows for the unambiguous determination of the sulfation pattern, including the presence of the 2-O-sulfo group on the uronic acid and the N-sulfo group on the glucosamine (B1671600) residue, which are characteristic of disaccharide III-S. mdpi.comnih.gov For instance, the anomeric proton signal of a glucosamine residue linked to a 2-O-sulfated iduronic acid (as in III-S) will have a distinct chemical shift compared to one linked to an unsulfated uronic acid. oup.com Furthermore, analysis of spin-spin coupling constants (J-couplings) provides information about the dihedral angles of the glycosidic linkage and the ring conformations. acs.orgresearchgate.net Two-dimensional experiments like HSQC correlate protons with their directly attached carbons, providing a detailed fingerprint that can differentiate between various heparin disaccharides and confirm their composition and linkage. mdpi.commdpi.com

| Residue/Proton | Reported ¹H Chemical Shift (ppm) | Reported ¹³C Chemical Shift (ppm) |

| ΔUA(2S) H1 | ~5.8-5.9 | ~100-102 |

| ΔUA(2S) H4 | ~4.4-4.5 | ~145-147 |

| GlcNS H1 | ~5.4-5.6 | ~98-100 |

| GlcNS H2 | ~3.2-3.4 | ~60-62 |

This table presents typical chemical shift ranges for key protons and carbons in Heparin Disaccharide III-S (ΔUA(2S)-GlcNS). Exact values can vary based on experimental conditions such as solvent, temperature, and pH. Data compiled from multiple sources. mdpi.comoup.comacs.orgoup.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Isomer Differentiation and Compositional Profiling

Mass spectrometry is an indispensable tool for analyzing heparin disaccharides due to its high sensitivity and ability to provide precise molecular weight information. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful method for distinguishing between isomeric structures. nih.govnih.gov this compound (ΔUA2S-GlcNS) is isomeric with IIS (ΔUA-GlcNS6S) and IH (ΔUA2S-GlcN6S), all possessing two sulfate (B86663) groups. oup.com

Collision-induced dissociation (CID) of the precursor ions of these isomers generates unique fragmentation patterns. core.ac.ukacs.org The differences in the positions of the sulfate groups lead to distinct product ions, particularly from glycosidic bond cleavages (B, Y, C, Z ions) and cross-ring cleavages (A and X ions). core.ac.uk For disaccharide III-S, the fragmentation pattern is characterized by specific neutral losses and product ions that allow it to be unequivocally identified and quantified even in complex mixtures. oup.comcore.ac.uk

| Isomer | Precursor Ion (m/z) | Diagnostic Product Ions (m/z) in MS/MS | Interpretation |

| III-S (ΔUA2S-GlcNS) | 247.7 [M-2H]²⁻ | 357 [M-SO₃-H]⁻, 175 [B₂]⁻ | Loss of SO₃ from GlcNS; Cleavage yields uronic acid fragment |

| II-S (ΔUA-GlcNS6S) | 247.7 [M-2H]²⁻ | 338 [Y₁]⁻, 168.6 [Y₁]²⁻ | Glycosidic cleavage retaining sulfates on GlcNS ring |

| I-H (ΔUA2S-GlcN6S) | 247.7 [M-2H]²⁻ | 218.1 [M-H-CO₂-SO₃]²⁻ | Characteristic loss from doubly sulfated structure |

This table summarizes the key distinguishing fragments observed in the tandem mass spectra of the disulfated heparin disaccharide isomers. The specific m/z values of product ions are used as diagnostic markers for each isomer. Data compiled from multiple sources. oup.comcore.ac.uk

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing highly charged and non-volatile molecules like heparin disaccharides. ESI-MS allows for the direct analysis of disaccharide mixtures from enzymatic digests with minimal sample preparation. nih.govacs.org In negative ion mode, heparin disaccharides are readily detected as multiply charged anions. ESI-MS is used for the compositional analysis of heparin, where the relative abundances of different disaccharide ions provide a quantitative profile of the parent glycosaminoglycan. nih.gov For isomeric disaccharides like III-S, while the initial MS scan shows a single peak for all isomers, subsequent MS/MS analysis on that precursor ion is used to generate the fragment ions necessary for differentiation and relative quantification. nih.govoup.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly when coupled with a time-of-flight (TOF) analyzer, is another key technique in glycomics. For heparin disaccharides, the choice of matrix is critical to prevent in-source fragmentation and desulfation. While conventional matrices can be used, specialized crystalline matrices (e.g., a mix of THAP and norharmane) or ionic liquid matrices have been shown to be more effective for analyzing these highly sulfated compounds. oup.comresearchgate.netoup.com MALDI-TOF MS can successfully detect the fully sulfated molecular ions of disaccharides like III-S. researchgate.net Furthermore, MALDI-TOF/TOF MS/MS can be employed to generate fragment ions for structural confirmation, providing information that is complementary to ESI-MS/MS and useful in the broader context of sequencing larger heparin oligosaccharides. oup.com

Circular Dichroism (CD) Spectroscopy for Conformational Insights

Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the chiral and conformational features of molecules. In the far-UV region (190-260 nm), the CD spectrum of heparin disaccharides is particularly sensitive to the conformation of the uronic acid residue. researchgate.netscispace.com The n→π* and π→π* electronic transitions of the carboxyl and N-acetyl chromophores are responsible for the observed CD signals. researchgate.net

The spectrum of disaccharide III-S is influenced by the 2-O-sulfation of the unsaturated uronic acid. Changes in the CD spectrum can indicate shifts in the conformational equilibrium of the sugar rings or alterations in the glycosidic linkage geometry. researchgate.net This technique is especially valuable for observing conformational changes that occur when the disaccharide binds to proteins or interacts with different cations, providing insights into the dynamic nature of its structure in solution. biorxiv.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations

While spectroscopic techniques provide valuable experimental data, computational methods like conformational analysis and molecular dynamics (MD) simulations offer atomistic-level insights into the dynamic behavior of this compound in solution. nih.govnih.gov

MD simulations model the motions of atoms over time by solving Newton's equations of motion, governed by a force field that describes the potential energy of the system. For carbohydrates, force fields like GLYCAM and CHARMM are commonly used. nih.govosti.gov These simulations reveal that heparin disaccharides are not static structures but exist as an ensemble of conformations. nih.govmdpi.com Key areas of flexibility include the glycosidic linkage, described by the phi (φ) and psi (ψ) dihedral angles, and the puckering of the sugar rings. nih.govmdpi.com

Three-Dimensional Structure and Flexibility of 3-O-Sulfated Glucosamine Units

The 3-O-sulfated glucosamine unit within this compound is a crucial determinant of its biological activity, particularly its interaction with proteins like antithrombin. glycoforum.gr.jp The glucosamine residue in heparin generally adopts a rigid 4C1 chair conformation. physiology.orgmdpi.com However, the sulfation at the 3-O position introduces specific structural constraints.

The flexibility of the 3-O-sulfated glucosamine unit is also influenced by its surrounding chemical environment, including the nature of the adjacent uronic acid residue and the presence of other sulfate groups. physiology.org While the glucosamine ring itself is relatively rigid, the orientation of the sulfamate (B1201201) and 3-O-sulfate groups can exhibit some degree of flexibility, which is essential for accommodating the binding pockets of various proteins.

Influence of Sulfation Patterns on Disaccharide Conformation

The sulfation pattern is a primary determinant of the conformational landscape of heparin disaccharides. nih.gov The presence and position of sulfate groups significantly impact the electrostatic potential and the conformational equilibrium of the pyranose rings and the glycosidic linkage.

The iduronic acid (IdoA) residue, in particular, is known for its conformational flexibility, existing in equilibrium between the 1C4 chair, 2S0 skew-boat, and 4C1 chair conformations. mdpi.comnih.gov The sulfation pattern of the adjacent glucosamine, including the 3-O-sulfation in disaccharide III-S, influences this equilibrium. mdpi.com For instance, the interaction with antithrombin requires the IdoA residue to adopt a specific 2S0 skew-boat conformation, a transition that is allosterically favored by the binding of the 3-O-sulfated glucosamine. mdpi.compnas.orgfrontiersin.org

Different sulfation patterns lead to distinct global and local conformational effects. NMR chemical shift analysis, Nuclear Overhauser Effects (NOEs), and spin-spin coupling constants have been employed to probe how various sulfation patterns affect the polysaccharide backbone geometry. acs.org For example, the removal or addition of a sulfate group at a specific position can induce significant changes in the chemical shifts of neighboring protons and carbons, reflecting alterations in the local electronic environment and conformation. acs.org

X-ray crystallography of heparin-derived disaccharides complexed with proteins has provided invaluable atomic-level insights into how sulfation patterns dictate molecular recognition. rcsb.org These structures reveal specific hydrogen bonding and electrostatic interactions between the sulfate and carboxylate groups of the disaccharide and the amino acid residues of the protein, underscoring the critical role of the sulfation pattern in defining the binding specificity and affinity.

Table 1: Conformational Features of Heparin Disaccharides

| Feature | Description | Key Influencing Factors | Analytical Techniques |

| Glucosamine Conformation | Predominantly a rigid 4C1 chair conformation. | Intramolecular hydrogen bonding (e.g., between NH of the sulfamate and the 3-O-sulfate). nih.gov | NMR Spectroscopy, Molecular Dynamics Simulations. nih.govnih.gov |

| Iduronic Acid Conformation | Exists in equilibrium between 1C4 chair, 2S0 skew-boat, and 4C1 chair forms. mdpi.comnih.gov | Sulfation pattern of the adjacent glucosamine residue, protein binding. mdpi.com | NMR Spectroscopy, X-ray Crystallography. acs.orgrcsb.org |

| Glycosidic Linkage | The φ and ψ torsion angles determine the relative orientation of the monosaccharide units. | Sulfation pattern, electrostatic interactions, and steric hindrance. | NMR Spectroscopy (NOE data), Molecular Modeling. oup.comnih.gov |

Enzymatic Depolymerization and Degradation Mechanisms Involving Heparin Disaccharide Iii S

Heparinase Enzyme Specificities and Their Interaction with 3-O-Sulfated Sites

The action of heparinases is intricately linked to the specific arrangement of sulfate (B86663) groups on the heparin and heparan sulfate chains. The three primary heparinases—I, II, and III—each have characteristic cleavage preferences, which are challenged by the presence of 3-O-sulfation.

Specificity of Heparinase I, II, and III Towards Sulfated Disaccharide Sequences

Heparinases are polysaccharide lyases that catalyze the cleavage of glycosidic bonds in heparin and heparan sulfate via a β-elimination mechanism. nih.govwalshmedicalmedia.com This reaction creates a distinctive unsaturated uronic acid at the non-reducing end of one of the resulting fragments. nih.govbiologists.com The specificities of these enzymes are as follows:

Heparinase I (EC 4.2.2.7) shows a preference for highly sulfated regions of heparin. walshmedicalmedia.com It primarily cleaves the glycosidic linkage between N-sulfated glucosamine (B1671600) and a 2-O-sulfated iduronic acid. walshmedicalmedia.com

Heparinase II (EC 4.2.2.8) has a broader substrate specificity, capable of degrading both heparin and heparan sulfate at sites of high and low sulfation. walshmedicalmedia.comnih.gov

Heparinase III (heparitinase, EC 4.2.2.8) is most active on the less sulfated heparan sulfate, targeting linkages between hexosamine and glucuronic acid residues. sigmaaldrich.com

A summary of the primary cleavage sites for these heparinases is provided in the table below.

| Enzyme | Primary Substrate(s) | Common Cleavage Site Specificity |

| Heparinase I | Heparin, Heparan Sulfate (3:1 relative activity) | Cleaves linkages between hexosamines and O-sulfated iduronic acids. sigmaaldrich.com |

| Heparinase II | Heparin, Heparan Sulfate | Exhibits broad specificity, acting on both highly and sparsely sulfated regions. walshmedicalmedia.com |

| Heparinase III | Heparan Sulfate | Cleaves linkages between hexosamine and glucuronic acid residues. sigmaaldrich.com |

Resistance of 3-O-Sulfated Sequences to Heparinase Cleavage

A key characteristic of the 3-O-sulfated glucosamine residue is its ability to confer resistance to cleavage by heparinases. pnas.org This resistance is particularly noted for heparinase II, which shows specific inhibition of cleavage at the non-reducing bond of 3-O-sulfated units. nih.gov While it was once thought that this resistance was a general feature for all heparinases, it is now understood to be more nuanced. For instance, the resistance of the antithrombin-binding site to heparinase I is not solely due to the 3-O-sulfation but also the presence of a glucuronic acid residue. researchgate.net The enzymatic resistance of these 3-O-sulfated regions often results in the persistence of tetrasaccharides and larger oligosaccharides after exhaustive digestion with a mixture of heparinases I, II, and III. pnas.orgnih.gov However, protocols using higher concentrations of heparinases can achieve complete depolymerization. nih.govuu.nl

Novel Heparinases and Their Substrate Specificities

The challenge of analyzing 3-O-sulfated sequences has spurred the search for new heparin-degrading enzymes with unique capabilities. Research has led to the discovery of novel heparinases, for example from uncultured soil bacteria, that can cleave linkages involving 3-O-sulfated glucosamine. Additionally, a new class of glycosaminoglycan lyases from the PL35 family has been identified with an exceptionally broad substrate spectrum, capable of degrading hyaluronic acid, chondroitin (B13769445) sulfate, and heparan sulfate. nih.govelifesciences.org These discoveries are expanding the toolkit for detailed heparin and heparan sulfate structural analysis.

Mechanistic Studies of Glycosaminoglycan Lyases

A deeper understanding of how these enzymes function at a molecular level is crucial for their effective use and for engineering new enzymatic tools.

Elucidation of Enzyme Active Sites and Catalytic Residues

The catalytic activity of heparinases is dependent on specific amino acid residues within their active sites. Through techniques like site-directed mutagenesis and X-ray crystallography, key catalytic residues have been identified.

In Heparinase I , Cys135, His203, and Lys199 have been pinpointed as critical for its enzymatic activity. mit.edu

For Heparinase II , His202 and Tyr257 are key catalytic residues. nih.govresearchgate.net

In Heparinase III from Bacteroides thetaiotaomicron, Tyr301 has been identified as the main catalytic residue. oup.com

These residues work in concert to facilitate the cleavage of the glycosidic bond.

Understanding Beta-Elimination Mechanisms in Polysaccharide Depolymerization

The degradation of heparin and heparan sulfate by heparinases occurs through a β-elimination reaction. biologists.comacs.org This process involves the abstraction of a proton from the C5 position of the uronic acid by a general base catalyst in the enzyme's active site. walshmedicalmedia.com Simultaneously, a general acid catalyst protonates the glycosidic oxygen, leading to the cleavage of the bond and the formation of a characteristic C4-C5 double bond in the resulting unsaturated uronic acid. walshmedicalmedia.com The precise positioning of the substrate in the active site is critical for this reaction to occur. The presence of a 3-O-sulfate group can sterically hinder this alignment, thus impeding the β-elimination process and resulting in the observed resistance to cleavage.

Lysosomal Degradation Pathways of Heparan Sulfate Oligosaccharides

The catabolism of heparan sulfate (HS) is a highly ordered and sequential process that occurs primarily within the cellular lysosomes. portlandpress.com This intricate pathway is essential for the turnover of heparan sulfate proteoglycans and involves the concerted action of at least nine lysosomal enzymes, including a series of exoenzymes—sulfatases and glycosidases—that systematically dismantle the polysaccharide chain. portlandpress.comtandfonline.com A defect in any of these enzymes disrupts the degradation cascade, leading to the lysosomal accumulation of partially degraded HS fragments and resulting in a group of metabolic disorders known as mucopolysaccharidoses (MPS). mdpi.comcore.ac.ukpnas.org

The degradation process begins after heparan sulfate proteoglycans are internalized by the cell and delivered to lysosomes. Within the acidic environment of the lysosome, the process is initiated by endoglycosidases, such as heparanase, which cleave the long HS chains into smaller oligosaccharide fragments. glycoforum.gr.jpnih.gov These fragments then become the substrates for a battery of exoenzymes that act sequentially from the non-reducing end of the oligosaccharide. oup.comglycoforum.gr.jpacs.org The sequence of enzymatic action is strictly ordered, as the product of one enzyme's action becomes the necessary substrate for the next enzyme in the pathway. acs.org

The degradation of the non-reducing end terminal sugar is a multi-step process. Generally, any sulfate groups must be removed by specific sulfatases before the corresponding glycosidic bond can be cleaved by a glycosidase. glycoforum.gr.jp For example, an α-L-iduronate-2-sulfate (IdoA2S) residue at the non-reducing end must first be desulfated by iduronate-2-sulfatase (IDS) before the terminal iduronic acid can be removed by α-L-iduronidase (IDUA). core.ac.uknih.gov

The degradation of glucosamine residues is particularly complex due to their varied sulfation patterns. The catabolism of a terminal N-sulfoglucosamine (GlcNS) that is also sulfated at other positions, such as in structures related to Heparin Disaccharide III-S, requires multiple sulfatases. The enzyme Arylsulfatase G (ARSG) has been identified as the critical glucosamine-3-O-sulfatase responsible for hydrolyzing the 3-O-sulfate group from a terminal N-sulfoglucosamine-3-O-sulfate (GlcNS3S) residue. portlandpress.compnas.org This action is a prerequisite for further degradation. For a residue containing sulfate groups at the 3-O, 6-O, and N-positions (GlcNS3S6S), a coordinated sequence of sulfatase activities is necessary. Research indicates that after the action of ARSG, glucosamine-6-sulfatase (GNS) removes the 6-O-sulfate group, followed by N-sulfoglucosamine sulfohydrolase (SGSH, also known as sulfamidase), which cleaves the N-sulfate (sulfamate) bond. portlandpress.com

Once all sulfate groups are removed from the terminal glucosamine, it exists as either N-acetylglucosamine (GlcNAc) or, following the action of SGSH, an N-unsubstituted glucosamine (GlcN). If the residue is GlcNAc, α-N-acetylglucosaminidase (NAGLU) cleaves the terminal sugar. core.ac.uknih.gov If the residue is GlcN, it must first be acetylated by heparan-α-glucosaminide N-acetyltransferase (HGSNAT), a unique lysosomal enzyme that uses acetyl-CoA as a donor, to form a GlcNAc residue. core.ac.uknih.gov This newly formed terminal GlcNAc can then be removed by NAGLU, allowing the degradation process to proceed to the next sugar in the chain.

Table 1: Key Lysosomal Enzymes in Heparan Sulfate Degradation

| Enzyme | Abbreviation | EC Number | Action/Substrate Specificity |

| Iduronate-2-sulfatase | IDS | 3.1.6.13 | Hydrolyzes the 2-O-sulfate group from terminal non-reducing L-iduronate-2-sulfate residues. core.ac.uk |

| α-L-Iduronidase | IDUA | 3.2.1.76 | Cleaves the glycosidic bond of terminal non-reducing, non-sulfated α-L-iduronate residues. core.ac.uknih.gov |

| Arylsulfatase G | ARSG | 3.1.6.- | Hydrolyzes the 3-O-sulfate group from terminal non-reducing N-sulfoglucosamine-3-O-sulfate residues. portlandpress.compnas.org |

| Glucosamine-6-sulfatase | GNS | 3.1.6.14 | Hydrolyzes the 6-O-sulfate group from terminal non-reducing N-sulfoglucosamine-6-sulfate or N-acetylglucosamine-6-sulfate. portlandpress.com |

| N-Sulfoglucosamine Sulfohydrolase (Sulfamidase) | SGSH | 3.10.1.1 | Hydrolyzes the N-sulfate (sulfamate) bond from terminal non-reducing N-sulfoglucosamine residues. portlandpress.com |

| Heparan-α-glucosaminide N-acetyltransferase | HGSNAT | 2.3.1.78 | Acetylates the free amino group of terminal non-reducing glucosamine residues to form N-acetylglucosamine. core.ac.uknih.gov |

| α-N-Acetylglucosaminidase | NAGLU | 3.2.1.50 | Cleaves the glycosidic bond of terminal non-reducing α-N-acetylglucosamine residues. nih.gov |

| β-Glucuronidase | GUSB | 3.2.1.31 | Cleaves the glycosidic bond of terminal non-reducing β-D-glucuronate residues. nih.gov |

| Glucuronate-2-sulfatase | GDS (ARSK) | 3.1.6.- | Hydrolyzes the 2-O-sulfate group from terminal glucuronate-2-sulfate residues. portlandpress.com |

Molecular Interactions and Recognition Mediated by Heparin Disaccharide Iii S

Principles of Heparan Sulfate-Protein Interactions

The interaction between heparan sulfate (B86663) chains and proteins, known as the HS interactome, is a complex interplay of forces and structural recognition that dictates the localization and activity of hundreds of proteins. nih.govnih.gov These interactions are central to processes like morphogenesis, blood coagulation, inflammation, and lipid metabolism. nih.gov The ability of HS to bind and modulate such a wide variety of proteins underscores its biological significance. nih.gov

The binding of proteins to heparan sulfate is initially driven and dominated by electrostatic interactions. nih.govportlandpress.com The high negative charge density of HS, resulting from its numerous sulfate and carboxylate groups, creates strong attractive forces with positively charged patches on protein surfaces, which are typically rich in lysine (B10760008) and arginine residues. nih.govnih.gov This electrostatic attraction facilitates a rapid association between the protein and the HS chain. nih.gov The release of counter-ions from both the protein and the polysaccharide upon binding is an entropically favorable process known as the polyelectrolyte effect, which significantly contributes to the free energy of the interaction. portlandpress.com

However, binding is not merely a non-specific electrostatic event. Non-electrostatic forces, including hydrogen bonding and van der Waals interactions, are critical for conferring specificity and high affinity. nih.govnih.gov Hydrogen bonds can form between the polar groups on the HS chain and residues such as asparagine and glutamine on the protein. portlandpress.com Computational studies suggest that these non-ionic interactions, by compensating for the energetic cost of desolvating charged groups, are essential for achieving high-affinity, specific binding. plos.org Isothermal titration calorimetry of the interaction between Fibroblast Growth Factor 2 (FGF2) and heparin showed a substantial (70%) contribution to the binding free energy from hydrogen bonding and hydrophobic interactions. portlandpress.com

Table 1: Contributions to Heparan Sulfate-Protein Binding Affinity

| Interaction Type | Description | Key Molecular Groups Involved |

|---|---|---|

| Electrostatic Interactions | Long-range attractive forces between oppositely charged molecules. Dominates the initial association and kinetics of binding. nih.govportlandpress.com | HS: Sulfate (SO₃⁻) and Carboxylate (COO⁻) groups. Protein: Positively charged side chains of Lysine and Arginine. nih.gov |

| Polyelectrolyte Effect | Entropically favorable release of counter-ions (e.g., Na⁺) upon complex formation, strengthening the interaction. portlandpress.com | Counter-ions associated with both the HS chain and the protein surface. |

| Hydrogen Bonding | Short-range, directional interactions that contribute to binding specificity and affinity. nih.gov | HS: Hydroxyl, carboxylate, sulfate, and N-sulfo groups. Protein: Side chains of Asparagine, Glutamine; backbone amides. portlandpress.com |

| Van der Waals Forces | Weak, short-range attractions resulting from temporary charge fluctuations, important for close-range structural complementarity. nih.gov | All atoms at the binding interface. |

The specificity of HS-protein interactions arises from the precise arrangement of sulfate groups and the underlying saccharide sequence. nih.gov HS chains are not uniformly sulfated but possess distinct domains: highly sulfated 'S-domains' are interspersed with largely unsulfated 'NA-domains' (where glucosamine (B1671600) is N-acetylated). portlandpress.com Proteins preferentially bind to the sulfated S- and NAS-domains. portlandpress.com The spatial pattern of negative charges created by the sulfate clusters can be complementary to the arrangement of positive charges in a protein's binding site. nih.gov Heparin, a highly sulfated form of HS, often adopts a helical structure that positions clusters of sulfate groups at regular intervals, creating a bilateral polymer capable of binding proteins. jci.org

The identity and sequence of the monosaccharide units are as important as the sulfation pattern. Many proteins exhibit selectivity between HS and other similarly sulfated GAGs like chondroitin (B13769445) sulfate, highlighting the importance of the specific carbohydrate backbone. nih.gov Furthermore, the binding and activity of many proteins depend on a minimal sequence of specific saccharide units within the HS chain. oup.com For example, the interaction of antithrombin with heparin requires a specific pentasaccharide sequence. pnas.org This demonstrates that protein recognition is not just a matter of charge density but depends on a defined three-dimensional structure created by both the sugar backbone and its sulfation pattern.

Specificity of Heparin Disaccharide III-S in Protein Binding

This compound, chemically defined as ΔUA(2S)-GlcNS (2-O-sulfo-α-L-iduronic acid linked to N-sulfoglucosamine), is a key component of larger oligosaccharide sequences recognized by various proteins. researchgate.netnih.gov Its specific structure, featuring sulfation at the 2-O position of the iduronic acid and the N-position of the glucosamine, contributes to the formation of high-affinity binding sites.

The binding of many proteins to HS is critically dependent on rare modifications, such as 3-O-sulfation of the glucosamine residue. pnas.org This modification, in concert with other sulfations, creates highly specific recognition motifs. A prototypic example is the pentasaccharide sequence GlcNAc6S-GlcA-GlcNS3S6S-IdoA2S-GlcNS6S, which is the high-affinity ligand for antithrombin-III (AT-III). pnas.org The removal of the 3-O-sulfate group from the central glucosamine residue results in a 100,000-fold reduction in binding affinity. pnas.org

Recent studies using glycan microarrays with a diverse collection of synthetic HS oligosaccharides have shed light on the ligand requirements for a range of HS-binding proteins. pnas.orgnih.gov These studies revealed that many proteins require an IdoA2S-GlcNS3S6S sequon for binding. pnas.orgnih.gov While this core trisaccharide is essential, the proteins show variable dependence on the surrounding saccharides and their sulfation patterns (e.g., 2-O and 6-O sulfation). pnas.org For instance, microarray analysis of the SARS-CoV-2 spike protein identified hexasaccharides and octasaccharides composed of IdoA2S-GlcNS6S repeating units as optimal ligands, demonstrating a clear preference for specific, highly sulfated sequences. biorxiv.org The chemokine RANTES has also been crystallized in complex with heparin-derived disaccharides, including III-S, confirming the essential role of specific chemokine motifs (like the BBXB motif) in recognizing the GAG structure. rcsb.org

Table 2: Examples of Protein Recognition of Specific Heparin/HS Sequences

| Protein | Recognized Sequon/Motif | Key Interacting Protein Residues | Significance |

|---|---|---|---|

| Antithrombin-III (AT-III) | -GlcNS3S6S-IdoA2S- within a specific pentasaccharide. pnas.orgbiorxiv.org | Lys114, Lys125, Arg129. nih.gov | The 3-O-sulfate is critical for high-affinity binding and anticoagulant activity. pnas.org |

| Fibroblast Growth Factor 1 (FGF-1) | Sequences containing IdoA2S. pnas.org | Lys112, Lys113, Gln117, Arg121, Lys127. | Binding induces FGF dimerization and receptor activation. |

| RANTES (CCL5) | Recognizes disaccharides including III-S. rcsb.org | Residues in the BBXB motif (e.g., Lys45). rcsb.org | Interaction is required for chemokine-mediated cell recruitment. rcsb.org |

| SARS-CoV-2 Spike Protein | Hexa/octasaccharides of (IdoA2S-GlcNS6S)n. biorxiv.org | RBD and a site near the S1/S2 cleavage site. biorxiv.org | HS acts as an attachment co-receptor for viral entry. |

A general theme in HS-protein interactions is the induction of conformational changes in the protein upon binding. portlandpress.com These changes can be crucial for the protein's biological function. The binding of the specific pentasaccharide to antithrombin, for example, induces a conformational change that expels the protease reactive loop, converting antithrombin from a relatively poor inhibitor into a highly efficient one. portlandpress.comnih.gov

Conversely, the heparin oligosaccharide itself can undergo conformational changes upon binding. Structural studies of FGF-heparin complexes have shown that the oligosaccharide backbone can form a "kink" to optimize contacts with the protein surface. pnas.org This induced fit, involving changes in glycosidic torsion angles and iduronate ring conformation, demonstrates a dynamic and mutual adaptation between the ligand and the protein. pnas.org

Mechanistic Studies of Receptor-Ligand Complex Formation

The formation of a receptor-ligand complex involving HS is a multi-step process. The initial encounter is governed by long-range electrostatic steering, where the highly negative HS chain and the positive patches on the protein attract each other, increasing the rate of association. portlandpress.commdpi.com This leads to the formation of an initial, relatively non-specific "encounter complex." portlandpress.com

Techniques such as X-ray crystallography, NMR spectroscopy, and surface plasmon resonance (SPR) have been instrumental in elucidating these mechanisms. biorxiv.orgrcsb.orgnih.gov Crystallography provides static snapshots of the final complex, revealing the precise atomic contacts, as seen in the RANTES-disaccharide structure. rcsb.org NMR studies can provide information on the conformation of the GAG ligand when bound to the protein and identify key residues involved in the interaction. nih.gov SPR allows for the quantitative measurement of binding kinetics (association and dissociation rates) and affinities, providing insight into the strength and stability of the complex. biorxiv.org

Probing Binding Sites and Affinities Using Synthetic Oligosaccharides

The structural heterogeneity of heparin and heparan sulfate isolated from natural sources complicates the detailed study of structure-activity relationships. To overcome this, chemical and chemoenzymatic synthesis of defined oligosaccharides has become an indispensable tool for dissecting the specific contributions of individual saccharide units and sulfation patterns to protein binding. pnas.org

Recent advances have enabled the creation of libraries of synthetic HS oligosaccharides with varied sulfation patterns, including those containing the rare 3-O-sulfation found in this compound. biorxiv.org These libraries can be printed onto microarrays and screened against a multitude of proteins to identify specific binding partners and define their precise ligand requirements. biorxiv.org For instance, a modular synthetic approach was used to create a collection of 27 hexasaccharides with and without the 3-O-sulfate (3-OS) group. Microarray analysis of these compounds revealed that many HS-binding proteins require an IdoA(2S)-GlcNS(3S,6S) sequon for binding. biorxiv.org

One of the most well-characterized interactions involving a 3-O-sulfated motif is the binding of heparin to antithrombin III (ATIII), a key event in the regulation of blood coagulation. pnas.orgnih.gov The high-affinity binding site for ATIII within heparin is a specific pentasaccharide sequence containing a central 3-O-sulfated glucosamine. pnas.org Synthetic analogues of this pentasaccharide have been crucial in confirming the essential role of the 3-O-sulfate group; its removal leads to a drastic reduction in binding affinity. biorxiv.org Synthetic oligosaccharides have also been used to explore the binding requirements of other proteins. For example, studies with fibroblast growth factor-2 (FGF-2) have shown that both oligosaccharide length and specific sulfation patterns, including N- and 2-O-sulfation, significantly influence binding affinity. plos.org While the 3-O-sulfate group is not the primary determinant for all protein interactions, its presence within a specific sequence context can confer high affinity and specificity. For example, the anti-HS antibody HS4C3 strongly recognizes oligosaccharides containing a 3-O-sulfated glucosamine residue, and this binding competes with that of antithrombin. nih.gov

The affinity of these interactions can be quantified using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These methods provide valuable data, such as the dissociation constant (Kd), which indicates the strength of the interaction.

| Synthetic Oligosaccharide | Target Protein | Binding Affinity (Kd) / Inhibition | Method | Reference |

| Synthetic Pentasaccharide (ATIII-binding sequence with 3-O-sulfate) | Antithrombin III | High Affinity | Affinity Chromatography | pnas.org |

| Synthetic Hexasaccharides with IdoA(2S)-GlcNS(3S,6S) core | Antithrombin III | Strong Binding | Glycan Microarray | biorxiv.org |

| Synthetic 2SNS 12-mer | FGF-2 | IC50 > 90% inhibition at 10 µg/ml | ELISA-based competition assay | plos.org |

| Synthetic 2SNS 12-mer | VEGF165 | IC50 > 90% inhibition at 10 µg/ml | ELISA-based competition assay | plos.org |

| Synthetic Heptasaccharide (with IdoUA, 6-O- & 2-O-sulfo groups) | FGF-2 | 202 ± 14 nM | Affinity Coelectrophoresis | nih.gov |

| Disaccharide 90 (GlcNNS3S-IdoA2S) | FGF-1 | 4.1 µM | Isothermal Titration Calorimetry | nycu.edu.tw |

| Disaccharide 91 (GlcNNS6S-IdoA2S) | FGF-1 | 21.2 µM | Isothermal Titration Calorimetry | nycu.edu.tw |

This table presents a selection of research findings on the binding of synthetic oligosaccharides containing motifs related to this compound.

Structural Biology of Heparan Sulfate-Protein Complexes (e.g., X-ray Crystallography, Cryo-EM)

High-resolution structural techniques, primarily X-ray crystallography and, increasingly, cryogenic electron microscopy (Cryo-EM), provide atomic-level insights into how heparin disaccharides, including the III-S isomer, are recognized by proteins. These methods reveal the precise network of interactions—including hydrogen bonds, ionic contacts, and van der Waals forces—that govern binding specificity and affinity.

A key example is the crystal structure of the chemokine RANTES (also known as CCL5) in complex with a heparin-derived disaccharide III-S (PDB ID: 1U4M). ebi.ac.uk This structure, determined at a resolution of 2.00 Å, confirmed that the disaccharide binds to the highly basic BBXB motif (residues 44-47) of the protein. ebi.ac.uk The sulfate groups of the disaccharide form critical salt bridges with the lysine and arginine residues within this motif, anchoring the ligand to the protein surface.

Similarly, the crystal structure of camel peptidoglycan recognition protein-S (CPGRP-S) bound to a heparin disaccharide was determined at 2.8 Å resolution. ebi.ac.uk This study revealed that the disaccharide is anchored tightly within a binding pocket through numerous ionic and hydrogen-bonded interactions involving residues Arg-31, Lys-90, Thr-97, Asn-99, Asn-140, Gln-150, and Arg-170. ebi.ac.uk Binding studies using surface plasmon resonance complemented the structural data, yielding a dissociation constant (Kd) of 3.3 x 10-7 M for this interaction. ebi.ac.uk

While X-ray crystallography has been the traditional method for such studies, Cryo-EM is emerging as a powerful tool for analyzing the structures of large, flexible, or heterogeneous protein-glycan complexes that are often difficult to crystallize. elifesciences.orgviperdb.org For example, Cryo-EM has been used to determine the structure of the Eastern Equine Encephalitis Virus (EEEV) in complex with heparin analogues at 5.8 Å resolution, identifying the binding sites on the viral envelope glycoproteins. nih.gov Although specific high-resolution Cryo-EM structures featuring solely the this compound are less common, the technique holds immense promise for visualizing the dynamic interactions of larger, more complex heparan sulfate chains containing this motif with their protein partners in a near-native state.

| Protein | Ligand | Method | Resolution (Å) | PDB ID | Key Interacting Residues | Reference |

| Human RANTES (CCL5) | This compound | X-ray Diffraction | 2.00 | 1U4M | BBXB motif (residues 44-47) | ebi.ac.uk |

| Camel Peptidoglycan Recognition Protein-S (CPGRP-S) | Heparin Disaccharide | X-ray Diffraction | 2.8 | 3OGX | Arg-31, Lys-90, Thr-97, Asn-99, Asn-140, Gln-150, Arg-170 | ebi.ac.uk |

| CXCL12 (SDF-1α) | Heparin Disaccharide I-S | X-ray Diffraction | 2.07 | 2NWG | His-25, Lys-27, Arg-41, Ala-20, Arg-21, Asn-30, Lys-64 | rcsb.org |

| Heparinase II | Heparin Disaccharide I-S | X-ray Diffraction | 2.30 | 2FUT | N/A | rcsb.org |

| Fibronectin (repeats 12-14) | Heparin | X-ray Diffraction | 1.80 | 1FNH | Positively charged residues in FN13 | embopress.org |

| Amyloid Precursor-like Protein 1 (APLP1) | Heparin Hexasaccharide | X-ray Diffraction | 2.50 | 3QDE | Basic residues from both protomers of the E2 dimer | pnas.org |

This table summarizes structural data for selected protein-heparin/HS complexes, highlighting the methodologies used and the key residues involved in recognition.

Analytical Methodologies for Heparin Disaccharide Iii S Profiling in Research

Chromatographic Separations for Disaccharide Analysis

Chromatographic techniques are fundamental in the analysis of heparin disaccharides, enabling their separation and quantification from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of heparin disaccharides. These methods offer high resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is a widely used technique for separating heparin disaccharides. scispace.com While underivatized carbohydrates are not well-retained on reversed-phase columns, labeling them with a hydrophobic fluorophore enhances their chromatographic properties and detection sensitivity. scispace.com For instance, eight 2-aminoacridone (B130535) (AMAC)-labeled heparin/heparan sulfate (B86663) (HS) disaccharides have been successfully resolved using a C18 RP-HPLC column. scispace.com This method is sensitive enough to analyze as little as 10 ng of cell-derived or tissue-derived heparin/HS. scispace.com Another approach involves labeling with a BODIPY fluorophore, followed by separation using RP-HPLC. scispace.com

Reversed-phase ion-pair (RPIP)-HPLC is another popular method for analyzing heparin and HS disaccharides. scispace.com This technique utilizes lipophilic ion-pairing reagents as mobile phase modifiers to improve the retention and resolution of charged species on hydrophobic stationary phases. scispace.com RPIP-HPLC, often coupled with fluorescence detection, has been effectively used to determine the composition of fluorescently labeled disaccharides derived from heparin and HS. scispace.com

UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including increased resolution, speed, and sensitivity. A rapid, robust, and simple method for heparin oligosaccharide analysis relies on RPIP-UPLC coupled with electrospray ionization-quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS). scispace.com This method uses an optimized buffer system containing pentylamine (PTA) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to resolve heparin oligosaccharides and enhance the mass spectrometry response. scispace.com Another RPIP-UPLC-MS method has been developed for the compositional profiling and quantification of heparin/HS, employing tributylamine (B1682462) (TrBA) as the ion-pairing reagent. scispace.com This highly sensitive and fast method has been successfully applied to the disaccharide compositional analysis of porcine and bovine heparin and bovine heparan sulfate. scispace.com

Table 1: Comparison of HPLC and UPLC for Heparin Disaccharide Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Resolution | Good | Excellent |

| Analysis Time | Longer | Shorter |

| Sensitivity | Good | High |

| Common Modes | Reversed-Phase (RP), Reversed-Phase Ion-Pair (RPIP), Strong Anion Exchange (SAX) | Reversed-Phase Ion-Pair (RPIP) |

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a valuable technique for the separation of polar compounds like heparin disaccharides. HILIC separates analytes based on their polarity and is particularly well-suited for the analysis of glycans. An online HILIC-Fourier transform mass spectrometry (FTMS) method has been applied to analyze oligosaccharide fragments of low molecular weight heparins (LMWHs) generated by heparin lyase II digestion. acs.org This bottom-up approach allows for the quantification of over 40 oligosaccharide fragments, providing detailed structural information. acs.org

A HILIC method coupled with quadrupole time-of-flight mass spectrometry (HILIC/QTOFMS) has been developed for the analysis of heparin disaccharides. This method demonstrates good resolution and excellent MS compatibility. researchgate.net The separation of N-acetylated disaccharides, in particular, showed good resolution. researchgate.net HILIC-MS has been shown to be an effective method for the analysis of enzyme-derived HS and CS/DS disaccharides, offering the advantage of not requiring derivatization or ion-pairing reagents. nih.gov

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography, separates molecules based on their hydrodynamic volume. umass.edu While SEC is more commonly used for determining the molecular weight distribution of larger heparin polymers, it can also be applied to the analysis of heparin disaccharides. umass.edumdpi.com The elution of heparin oligosaccharides in SEC is influenced by both their molecular size and charge repulsion from the stationary phase matrix. nih.gov

For disaccharides, separation is often better achieved at low ionic strength of the mobile phase, which allows for separation based on charge. nih.gov This is compatible with online coupling to mass spectrometry. nih.gov In some protocols, SEC is used as a purification step to separate digested GAG disaccharides from other reagents before further analysis. researchgate.net For instance, an Agilent 1200 Series SE-HPLC system with a Superdex™ 75 column has been used for this purpose, with elution monitored by UV absorbance at 232 nm. researchgate.net

Capillary Electrophoresis (CE) for Heparin Disaccharide III-S Separation and Quantification

Capillary electrophoresis (CE) is a high-resolution separation technique that has proven to be extremely powerful for the analysis of glycosaminoglycan (GAG)-derived disaccharides, including this compound. nih.gov Its advantages include high separation efficiency, short analysis times, and the requirement for only small amounts of sample and buffer. scispace.com

The separation of heparin disaccharides by CE is highly dependent on the electrophoretic conditions and the composition of the buffer system. Reversed-polarity CE is often employed for the analysis of negatively charged heparin disaccharides. scispace.com

A common buffer system for reversed-polarity CE of heparin disaccharides is a phosphate (B84403) buffer at a low pH, typically around 3.5. scispace.comnih.gov For example, a 50 mM phosphate buffer at pH 3.5 has been used with a separation voltage of 30 kV. nih.gov Another study utilized a 20 mM phosphoric acid-sodium phosphate buffer at pH 3.48, which was shown to completely resolve disaccharide mixtures. researchgate.net High molarity phosphate buffers, such as 600 mM phosphate at pH 3.5, have also been used to separate impurities like oversulfated chondroitin (B13769445) sulfate (OSCS) from intact heparin. researchgate.net

The optimization of CE-MS analysis for heparin disaccharides has involved investigating parameters such as capillary length and applied pressure. nih.gov An optimal capillary length of 50 cm and a pressure of 3 psi applied after 19 minutes were identified in one study. nih.gov The background electrolyte used was 10 mM ammonium (B1175870) acetate (B1210297) in 80% aqueous methanol. nih.gov

Table 2: Optimized CE Conditions for Heparin Disaccharide Analysis

| Parameter | Optimized Value/Condition | Reference |

| Polarity | Reversed | scispace.comnih.gov |

| Buffer | 50 mM Phosphate, pH 3.5 | nih.gov |

| 20 mM Phosphoric acid-sodium phosphate, pH 3.48 | researchgate.net | |

| 10 mM Ammonium acetate in 80% aqueous methanol | nih.gov | |

| Separation Voltage | 30 kV | nih.gov |

| Capillary Length | 50 cm | nih.gov |

| Applied Pressure | 3 psi (applied at 19 min) | nih.gov |

To enhance the sensitivity of detection in CE, especially when dealing with low concentrations of disaccharides found in biological samples, derivatization with fluorescent tags is a common strategy. scispace.com Laser-induced fluorescence (LIF) detection coupled with CE can increase sensitivity by approximately 100-fold compared to traditional UV detection at 232 nm. nih.gov

Reductive amination is a frequently used method for derivatizing unsaturated disaccharides. nih.gov This process involves the reaction of the reducing end of the disaccharide with an amine group on a fluorophore, followed by stabilization with a reducing agent like sodium cyanoborohydride. acs.orgnih.gov

Several fluorescent labels have been utilized for this purpose:

2-Aminoacridone (AMAC): AMAC is a widely used neutral fluorophore for labeling GAG disaccharides. nih.govrpi.edu It has an excitation wavelength of 428 nm and an emission wavelength of 525 nm. nih.gov The derivatization process typically involves using a 50- to 100-fold excess of AMAC to ensure a high yield. nih.gov

2,3-Naphthalenediamine (NAIM): Heparin disaccharides can be derivatized with NAIM through an iodine-promoted condensation reaction. mdpi.com The resulting NAIM derivatives can be analyzed by CE with UV detection at 254 nm. mdpi.com

BODIPY Hydrazide: Heparin/HS disaccharide standards derivatized with BODIPY hydrazide have been successfully separated by strong anion-exchange HPLC. scispace.com

The derivatization not only enhances detection sensitivity but can also improve the resolution of the separation. rpi.edu

Table 3: Common Fluorescent Tags for Heparin Disaccharide Derivatization

| Fluorescent Tag | Derivatization Method | Detection Method | Reference |

| 2-Aminoacridone (AMAC) | Reductive Amination | CE-LIF | nih.govrpi.edu |

| 2,3-Naphthalenediamine (NAIM) | Iodine-promoted Condensation | CE-UV (254 nm) | mdpi.com |

| BODIPY Hydrazide | Schiff Base Formation | SAX-HPLC-Fluorescence | scispace.com |

Hyphenated Techniques for Comprehensive Disaccharide Analysis

The structural complexity and heterogeneity of heparin and heparan sulfate (HS) necessitate powerful analytical techniques for their detailed characterization. springernature.com Disaccharide analysis, a cornerstone of heparin/HS structural elucidation, involves the enzymatic or chemical depolymerization of the polysaccharide into its constituent disaccharides, followed by their separation and quantification. nih.govnih.gov Hyphenated techniques, which couple a separation method with a detection method, have become indispensable for the comprehensive profiling of heparin disaccharides, including this compound. scispace.com These methods offer high resolution, sensitivity, and the ability to provide detailed structural information. acs.org

LC-MS/MS and CE-MS for Structural Elucidation and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS has emerged as a powerful tool for the analysis of heparin and HS-derived disaccharides. acs.org This technique combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection afforded by mass spectrometry. nih.gov Ion-pairing reversed-phase high-performance liquid chromatography (IPRP-HPLC) is frequently employed for the separation of the highly anionic heparin disaccharides. nih.govspringernature.com The use of an ion-pairing agent neutralizes the negative charges on the disaccharides, allowing for their retention and separation on a reversed-phase column.

Following separation, the eluted disaccharides are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique as it is a soft ionization method that allows for the analysis of intact, charged molecules. scispace.com The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions, allowing for the identification and quantification of the individual disaccharides. acs.org For instance, the trisulfated disaccharide ΔU2S-GlcNS6S has been identified using negative ion tandem mass spectrometry. springernature.com